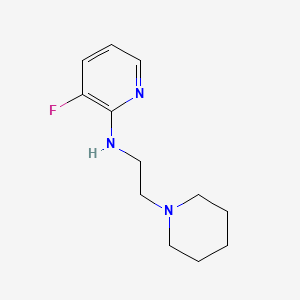![molecular formula C14H25N3O3 B7556327 3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)
3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid is a chemical compound that is commonly known as CPP. It is a derivative of piperazine and has been extensively studied for its potential therapeutic applications. CPP is a small molecule that is able to penetrate the blood-brain barrier and has been found to have a wide range of biological effects.
Mecanismo De Acción
The exact mechanism of action of CPP is not fully understood. However, it is believed to act on the glutamatergic system, which is involved in the regulation of synaptic plasticity and neuronal survival. CPP has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects:
CPP has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and neuronal survival. CPP has also been found to have anti-inflammatory and analgesic effects. In addition, CPP has been found to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP in lab experiments is that it is a small molecule that is able to penetrate the blood-brain barrier. This makes it a potential therapeutic agent for the treatment of neurodegenerative diseases. However, one limitation of using CPP in lab experiments is that its exact mechanism of action is not fully understood.
Direcciones Futuras
There are many future directions for research on CPP. One area of research could be to further investigate the mechanism of action of CPP. Another area of research could be to investigate the potential therapeutic applications of CPP in the treatment of neurodegenerative diseases. In addition, future research could focus on the development of new synthetic methods for CPP and its derivatives.
Métodos De Síntesis
CPP can be synthesized using a variety of methods. One common method involves the reaction of 4-(cyclohexylcarbamoyl)piperazine with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography. Another method involves the reaction of 4-(cyclohexylcarbamoyl)piperazine with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. The product is then purified using recrystallization.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective effects. CPP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-[4-(cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c18-13(19)6-7-16-8-10-17(11-9-16)14(20)15-12-4-2-1-3-5-12/h12H,1-11H2,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKNRVDUGCVWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)

![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)

![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)
![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)



![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)
